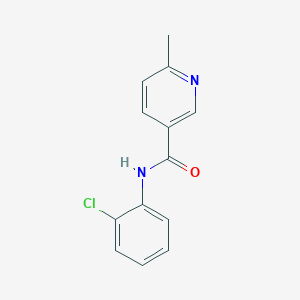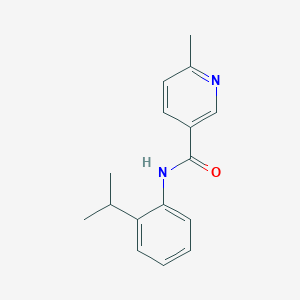
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as DFD-01, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been studied for its potential applications in various scientific fields, including cancer research, drug discovery, and environmental science. In cancer research, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to inhibit the growth of cancer cells by interfering with the activity of certain enzymes. In drug discovery, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been used as a lead compound for the development of new drugs. In environmental science, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been studied for its potential use as a pesticide.
Mecanismo De Acción
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide works by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs are involved in the regulation of gene expression, while LSD1 is involved in the regulation of chromatin structure. By inhibiting the activity of these enzymes, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can alter gene expression and chromatin structure, leading to changes in cellular function.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune function. N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is that it can be easily synthesized using a variety of methods. Another advantage is that it has been shown to have a wide range of potential applications in various scientific fields. However, one limitation of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many potential future directions for research on N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of interest is the development of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide and its potential effects on human health and the environment.
Conclusion
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a chemical compound that has been shown to have a wide range of potential applications in various scientific fields. Its ability to inhibit the activity of certain enzymes makes it a promising lead compound for the development of new drugs and pesticides. Further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide and its potential effects on human health and the environment.
Métodos De Síntesis
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with maleic anhydride in the presence of a catalyst. Another method involves the reaction of 3,4-difluorophenol with maleic anhydride in the presence of a base. The resulting product is then converted to N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide through a series of chemical reactions.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-8-2-1-7(5-9(8)13)14-11(15)10-6-16-3-4-17-10/h1-2,5-6H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKXAIATNADLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56323263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)



![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)
![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
